1,3,7,9-Tetrabromo-dibenzofuran
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Overview
Description
1,3,7,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. The molecular formula of this compound is C12H4Br4O, and it has a molecular weight of 483.776 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination of dibenzofuran using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 1,3,7,9 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as chloroform or carbon tetrachloride to facilitate the reaction and improve product isolation .
Chemical Reactions Analysis
Types of Reactions
1,3,7,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Zinc dust and hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Hydroxylated or aminated dibenzofuran derivatives.
Reduction: Dibenzofuran.
Oxidation: Dibenzofuran derivatives with carboxyl or aldehyde groups.
Scientific Research Applications
1,3,7,9-Tetrabromo-dibenzofuran has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other brominated organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of flame retardants and other brominated materials
Mechanism of Action
The mechanism of action of 1,3,7,9-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1,2,7,8-Tetrabromodibenzofuran: Another brominated dibenzofuran derivative with similar chemical properties but different bromination pattern.
Dibenzofuran: The parent compound without bromine atoms, used as a reference for studying the effects of bromination.
Uniqueness
1,3,7,9-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties.
Biological Activity
1,3,7,9-Tetrabromo-dibenzofuran (TBD) is a halogenated derivative of dibenzofuran characterized by the presence of four bromine atoms. Its chemical formula is C₁₂H₄Br₄O, and it has a molecular weight of approximately 483.776 g/mol. This compound has garnered attention due to its significant biological activity and potential environmental implications, particularly as a persistent organic pollutant.
The biological activity of TBD is primarily attributed to its interaction with the aryl hydrocarbon receptor (AhR). This receptor is involved in the regulation of xenobiotic metabolism and can influence various biological processes, including endocrine disruption. The presence of bromine atoms enhances TBD's ability to form strong interactions with molecular targets such as enzymes and receptors, leading to various biological effects including:
- Enzyme Inhibition : TBD may inhibit specific enzyme activities, affecting metabolic pathways.
- Receptor Modulation : It can modulate signaling pathways associated with hormone receptors.
Biological Activities
Research indicates that TBD exhibits several notable biological activities:
- Antimicrobial Properties : TBD has been studied for its potential to inhibit the growth of various microbial strains.
- Anticancer Activity : Preliminary studies suggest that TBD may possess anticancer properties, although detailed mechanisms remain under investigation.
Comparative Analysis with Similar Compounds
TBD shares structural similarities with other brominated dibenzofurans. The following table summarizes key characteristics and unique features of TBD compared to related compounds:
Compound Name | Formula | Unique Features |
---|---|---|
2,3,7,8-Tetrabromodibenzofuran | C₁₂H₄Br₄O | Higher toxicity and environmental persistence |
2,3-Dibromodibenzofuran | C₁₂H₈Br₂O | Fewer bromine substituents lead to different reactivity |
2,3,7-Triiododibenzofuran | C₁₂H₄I₃O | Contains iodine instead of bromine; different interactions |
Case Studies and Research Findings
Several studies have explored the biological activity and environmental impact of TBD:
- Bioaccumulation Studies : A study conducted on C57BL/6J mice examined the uptake and elimination kinetics of brominated dibenzofurans. The results indicated that dibenzofurans exhibit varying degrees of bioaccumulation potential, with TBD showing lower hepatic uptake ratios compared to more toxic compounds like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) .
- Toxicological Assessments : In a comparative assessment involving various brominated compounds, TBD was found to activate AhR-dependent pathways similarly to other halogenated compounds. This suggests potential toxicological effects that warrant further investigation into its safety profile .
- Environmental Impact Studies : Research has highlighted the persistence of TBD in environmental samples, raising concerns about its accumulation in food chains through feed additives . The compound was detected in poultry feed and eggs, indicating possible routes of human exposure .
Properties
CAS No. |
617707-80-9 |
---|---|
Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,3,7,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H |
InChI Key |
PFKOPXBJSVTQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C2C(=CC(=C3)Br)Br)Br)Br |
Origin of Product |
United States |
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